5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (CAS 1784008-01-0), a chlorinated 2,4-diaminopyrimidine derivative with molecular formula C₉H₁₄ClN₅ and molecular weight 227.69 g/mol, is commercially designated as Minoxidil Impurity 2 and supplied as a fully characterized pharmaceutical reference standard. The compound is structurally distinguished by a chlorine atom at the pyrimidine C5 position and a piperidine ring at C6, placing it within the impurity profile of the antihypertensive and hair-regrowth API Minoxidil (CAS 38304-91-5).

Molecular Formula C9H14ClN5
Molecular Weight 227.69 g/mol
CAS No. 1784008-01-0
Cat. No. B3324054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
CAS1784008-01-0
Molecular FormulaC9H14ClN5
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC(=C2Cl)N)N
InChIInChI=1S/C9H14ClN5/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H4,11,12,13,14)
InChIKeyJCJPNWRHNOOZBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (CAS 1784008-01-0): A Non-Pharmacopeial Minoxidil Process Impurity Reference Standard for ANDA/NDA Analytical Development


5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (CAS 1784008-01-0), a chlorinated 2,4-diaminopyrimidine derivative with molecular formula C₉H₁₄ClN₅ and molecular weight 227.69 g/mol, is commercially designated as Minoxidil Impurity 2 and supplied as a fully characterized pharmaceutical reference standard . The compound is structurally distinguished by a chlorine atom at the pyrimidine C5 position and a piperidine ring at C6, placing it within the impurity profile of the antihypertensive and hair-regrowth API Minoxidil (CAS 38304-91-5). It is available under the Mikromol catalogue code MM0521.06 with certified purity of ≥99% by HPLC and comprehensive characterization including ¹H-NMR, MS, and IR spectroscopy, supported by a detailed Certificate of Analysis . The compound is not listed as a named impurity in the European Pharmacopoeia (EP) or United States Pharmacopeia (USP) monographs for Minoxidil and is therefore classified as a non-pharmacopeial process impurity requiring independent characterization and control during analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial manufacturing [1].

Why 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine Cannot Be Substituted by Desoxyminoxidil or Other Minoxidil Impurities in Analytical Workflows


Substituting 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine with the structurally closest compendial impurity Desoxyminoxidil (Minoxidil EP Impurity E / USP Related Compound E, CAS 24867-26-3; 6-(piperidin-1-yl)pyrimidine-2,4-diamine) will produce regulatory and analytical failure for three quantifiable reasons. First, the 5-chloro substitution increases molecular weight by 34.44 Da (227.69 vs. 193.25 g/mol) and introduces a significantly different reversed-phase HPLC retention time due to increased hydrophobicity from the chlorine atom . Second, under the current USP monograph for Minoxidil, Desoxyminoxidil is a named impurity with a specific acceptance criterion of NMT 0.2% and a defined relative response factor (RRF 1.32), whereas 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is not listed in the named impurity table and falls under the 'any unspecified impurity' category with a stricter limit of NMT 0.10% [1]. Third, the aryl chloride moiety at C5 constitutes a structural alert for potential genotoxicity under ICH M7 guidelines, placing this compound in a fundamentally different risk assessment category (potentially Class 3) compared with the non-halogenated Desoxyminoxidil (Class 5, no structural alert), which has direct implications for impurity control strategies and toxicological qualification requirements in regulatory submissions [2]. These differences are not surmountable by simple correction factors; using the wrong impurity reference standard will lead to misidentification, inaccurate quantification, and potential ANDA deficiencies.

Quantitative Differentiation Evidence: 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine Versus Desoxyminoxidil and Other Minoxidil-Related Impurities


Molecular Weight and Elemental Composition: The 5-Chloro Substitution Confers a +34.44 Da Mass Difference Versus Desoxyminoxidil

5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (C₉H₁₄ClN₅, MW 227.69 g/mol) differs from its closest structural analog Desoxyminoxidil (6-(piperidin-1-yl)pyrimidine-2,4-diamine; C₉H₁₅N₅, MW 193.25 g/mol) by the substitution of a chlorine atom for a hydrogen atom at the pyrimidine C5 position, producing a mass increment of 34.44 Da and the characteristic ³⁵Cl/³⁷Cl isotopic pattern (approximately 3:1 ratio) detectable by mass spectrometry . The chlorine atom also increases the molecular formula's halogen content from 0% to 15.6% Cl by weight, which directly alters the compound's lipophilicity and reversed-phase chromatographic retention relative to the non-halogenated analog.

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

Compendial Classification and Acceptance Criteria: Unspecified Impurity (NMT 0.10%) Versus Named Impurity (NMT 0.20%) Under USP Minoxidil Monograph

The USP 2025 Minoxidil monograph organic impurities table (Table 1) provides specific acceptance criteria for named impurities including Desoxyminoxidil (Minoxidil Related Compound E) at NMT 0.2% with RRT 1.45 and RRF 1.32, but does not list 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine as a named impurity [1]. Consequently, this compound is controlled under the 'any individual unspecified impurity' category, which carries a more stringent acceptance criterion of NMT 0.10%—a limit that is 50% lower (i.e., half) than the tolerance permitted for the named Desoxyminoxidil impurity . This regulatory asymmetry means that analytical methods must achieve adequate sensitivity (LOQ ≤ 0.05% or better per ICH Q3A reporting threshold conventions) to reliably quantify the 5-chloro impurity at levels below half the threshold applied to its non-chlorinated analog.

Regulatory impurity control USP monograph compliance ANDA quality control

ICH M7 Genotoxic Structural Alert: Aryl Chloride Moiety Triggers Potential Class 3 Classification Versus Class 5 for Desoxyminoxidil

The C5 chlorine atom in 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine constitutes an aryl/heteroaryl chloride moiety, which falls within the aromatic and heteroatomic alerting functional groups recognized under ICH M7 guidelines as structural alerts for potential DNA reactivity [1]. Under the ICH M7 classification framework, this compound is provisionally assignable to Class 3 (alerting structure, unrelated to the API structure, of unknown genotoxic potential) pending experimental mutagenicity data, whereas Desoxyminoxidil—lacking any halogen or other alerting functional group—would be classified as Class 5 (no structural alerts, treat as non-mutagenic impurity under ICH Q3A/Q3B limits) [2]. Class 3 impurities require control at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg/day (lifetime exposure) unless bacterial mutagenicity assay data demonstrate non-mutagenicity, which would allow reclassification to Class 5, whereas Class 5 impurities are controlled at standard ICH Q3A/Q3B qualification thresholds without TTC-based limits [2].

Genotoxic impurity assessment ICH M7 classification Structural alert evaluation

Reference Standard Quality Infrastructure: ISO 17034-Accredited Mikromol MM0521.06 with Full Structure Elucidation Report Versus Non-Accredited Alternatives

The Mikromol MM0521.06 reference standard of 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine is produced in ISO/IEC 17025 and ISO 17034-accredited facilities and supplied with a comprehensive Certificate of Analysis (CoA) including purity assignment by HPLC (typically ≥99%), identity confirmation by ¹H-NMR, MS, and IR spectroscopy, and a detailed Structure Elucidation Report (SER) . The product is further supported by traceability against pharmacopeial standards (USP or EP) upon feasibility request, and is explicitly designated for use in ANDA, NDA, and commercial manufacturing quality control of Minoxidil [1]. This level of characterization documentation exceeds what is typically available from non-accredited suppliers offering the compound at lower purity grades (e.g., 95% HPLC, without SER or traceability), and is directly aligned with regulatory expectations for reference standards used in GMP-compliant analytical testing .

Reference standard procurement ISO 17034 accreditation Certificate of Analysis compliance

Patent-Cited Biological Study Relevance: Documented in Faming Zhuanli Shenqing as a Compound of Interest for Pharmaceutical Compositions

According to product application documentation from multiple reference standard suppliers, 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine has been referenced in a Chinese patent application by Xiang F. (Faming Zhuanli Shenqing, 39 pp., 2019) and is described as being used for biological studies with potential application in pharmaceutical compositions . While the specific biological data from this patent are not publicly extractable in quantitative form from available supplier documentation, the existence of a dedicated patent reference distinguishes this compound from other Minoxidil process impurities that are solely used as analytical reference standards without independent biological or compositional investigation. This suggests that beyond its role as an impurity marker, the compound may hold independent value as a research tool or lead-like scaffold within the broader 2,4-diaminopyrimidine chemical space, a scaffold class well-precedented in kinase inhibitor and potassium channel modulator drug discovery [1].

Patent reference Pharmaceutical composition development Biological study compound

Procurement-Relevant Application Scenarios for 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (CAS 1784008-01-0) in Pharmaceutical Development and Analytical Quality Control


ANDA/NDA Analytical Method Development and Validation for Minoxidil API Impurity Profiling

During the development and validation of HPLC or UPLC methods for Minoxidil API purity testing, analytical laboratories must demonstrate specificity by resolving all known and potential process impurities including 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine. This compound requires its own fully characterized reference standard (Mikromol MM0521.06 or equivalent ISO 17034-accredited material) because it is chromatographically distinct from Desoxyminoxidil (RRT 1.45 in the USP compendial method) and is controlled under the more stringent unspecified impurity limit of NMT 0.10% rather than the NMT 0.20% applied to named impurities [1]. Method validation protocols must demonstrate a limit of quantitation (LOQ) ≤ 0.05% to support the 0.10% acceptance criterion per ICH Q2(R1) guidelines, and system suitability tests must include resolution between the 5-chloro impurity peak and any adjacent impurity or API peaks. The availability of a Structure Elucidation Report (SER) with the reference standard further supports method robustness documentation for regulatory submission [2].

ICH M7-Compliant Genotoxic Impurity Risk Assessment and Control Strategy Development

Pharmaceutical manufacturers of Minoxidil API or finished drug products must perform an ICH M7-compliant assessment of all actual and potential impurities for DNA-reactive (mutagenic) hazard. 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine, bearing an aryl chloride structural alert, requires in silico evaluation using two complementary QSAR methodologies (e.g., Derek Nexus and Sarah Nexus) followed by expert review to assign a provisional ICH M7 class [1]. If the QSAR prediction is positive or equivocal (Class 3), the manufacturer must either (a) validate an analytical method capable of quantifying the impurity at or below the TTC of 1.5 µg/day, or (b) conduct a bacterial reverse mutation (Ames) assay on the isolated impurity to determine whether reclassification to Class 5 is justified. This scenario creates a specific procurement need for milligram-to-gram quantities of high-purity reference standard suitable for both analytical method development and toxicological testing, which is distinct from the procurement of Desoxyminoxidil that does not trigger this genotoxic assessment workflow [2].

Forced Degradation and Stability-Indicating Method Development for Minoxidil Formulations

During forced degradation studies (acid, base, oxidative, thermal, photolytic stress conditions) of Minoxidil drug substance and drug product, analytical teams must identify and track all degradation products and process impurities that may co-elute or interfere with the Minoxidil peak. 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine, as a process impurity carrying the chlorinated pyrimidine core, may exhibit different stability behavior compared with Desoxyminoxidil due to the electron-withdrawing effect of the C5 chlorine on the pyrimidine ring, potentially affecting susceptibility to hydrolytic degradation or photolytic dechlorination [1]. Its presence in stability study samples must be accurately quantified using a validated stability-indicating method, and its peak must be resolved from any degradation products that form under stress conditions. The use of an ISO 17034-accredited reference standard with documented purity and content assignment ensures that stability data generated across multiple time points and storage conditions are quantitatively reliable and regulatorily defensible [2].

Quote Request

Request a Quote for 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.